2-[4-chloro-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
2-[4-chloro-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro and difluoromethyl group attached to a pyrazole ring, which is further connected to a propanoic acid moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro and Difluoromethyl Groups: The chloro and difluoromethyl groups can be introduced through electrophilic substitution reactions using appropriate reagents such as chlorinating agents and difluoromethylating agents.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
2-[4-chloro-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-chloro-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chloro and difluoromethyl groups can enhance its binding affinity and specificity towards these targets, resulting in potent biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(difluoromethyl)pyridine
- 2-chloro-5-(difluoromethyl)benzoic acid
- 2-chloro-4,5-difluorobenzoic acid
Uniqueness
2-[4-chloro-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is unique due to the combination of its pyrazole ring with chloro and difluoromethyl substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-chloro-5-(difluoromethyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2O2/c1-3(7(13)14)12-5(6(9)10)4(8)2-11-12/h2-3,6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXDQIKDWCHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=C(C=N1)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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